

5-Bromo-2-methoxy-3-nitrobenzoic acid structural analysis

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Compound of Interest

Compound Name:	5-Bromo-2-methoxy-3-nitrobenzoic acid
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An In-depth Technical Guide to the Structural Analysis of **5-Bromo-2-methoxy-3-nitrobenzoic acid**

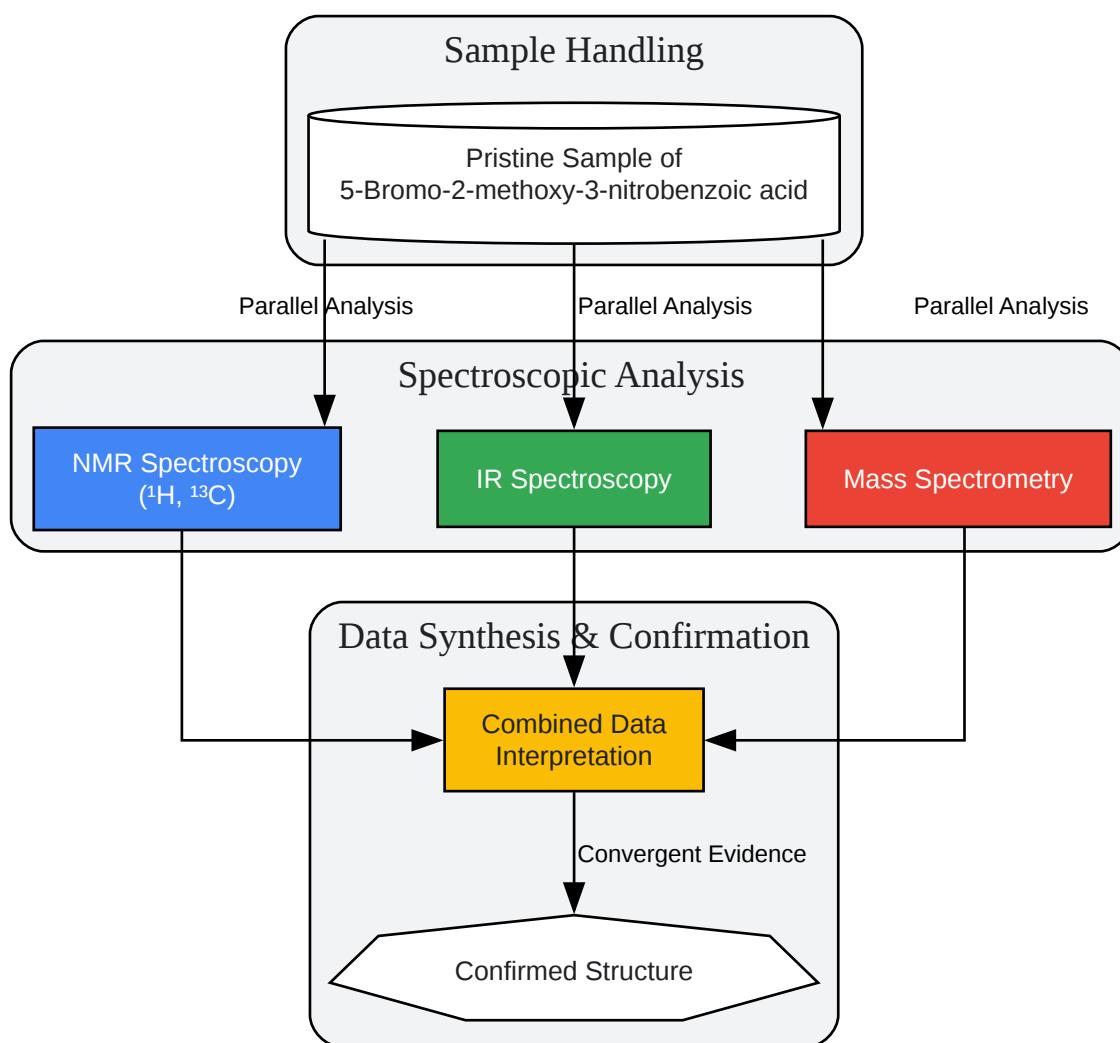
Introduction: The Molecular Blueprint

5-Bromo-2-methoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry and materials science stems from the specific spatial and electronic arrangement of its functional groups: a carboxylic acid, a methoxy group, a nitro group, and a bromine atom. This unique combination makes it a valuable synthetic intermediate.^[1] An unambiguous confirmation of its structure is paramount for its application in any research or development setting, as isomeric impurities could drastically alter chemical reactivity and biological activity.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of **5-Bromo-2-methoxy-3-nitrobenzoic acid**. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output. The protocols described herein are designed to be self-validating, where converging lines of evidence from different analytical techniques provide a high-confidence confirmation of the molecular architecture.

The Analytical Strategy: A Triad of Spectroscopic Investigation

A robust structural analysis relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution. NMR reveals the electronic environment and connectivity of the carbon-hydrogen framework, IR identifies the functional groups present through their characteristic vibrations, and MS determines the molecular weight and provides clues to the structure through fragmentation patterns. For absolute confirmation of the three-dimensional structure and intermolecular interactions in the solid state, X-ray Crystallography is the definitive method.



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Caption: High-level workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in proton (^1H) and carbon-13 (^{13}C) spectra, we can deduce the complete covalent structure.

Expertise & Causality: Predicting the ^1H and ^{13}C NMR Spectra

The substitution pattern dictates the electronic environment of each nucleus. The methoxy group ($-\text{OCH}_3$) is an electron-donating group, shielding nearby nuclei (upfield shift). Conversely, the nitro ($-\text{NO}_2$) and carboxylic acid ($-\text{COOH}$) groups are strongly electron-withdrawing, deshielding nuclei (downfield shift). The bromine atom has a moderate deshielding effect.

^1H NMR Predictions:

- **Aromatic Protons:** The structure has two protons on the aromatic ring. We expect two distinct signals, likely doublets due to coupling with each other. The proton at C6 will be ortho to the bromine and para to the nitro group, while the proton at C4 will be ortho to both the bromine and the nitro group. These powerful withdrawing groups will shift both protons significantly downfield.
- **Methoxy Protons:** The $-\text{OCH}_3$ group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.
- **Carboxylic Acid Proton:** The $-\text{COOH}$ proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>10 ppm), though its visibility can be affected by the choice of solvent and presence of water.

^{13}C NMR Predictions:

- **Aromatic Carbons:** Due to the lack of symmetry, six unique signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid (C1) and the carbon attached

to the methoxy group (C2) will be significantly affected by these substituents.[\[2\]](#) The carbons bearing the nitro (C3) and bromo (C5) groups will also have characteristic shifts.

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon (-COOH) is highly deshielded and will appear far downfield, typically in the 165-175 ppm range.[\[2\]](#)
- **Methoxy Carbon:** The methoxy carbon (-OCH₃) will appear as a single peak in the upfield region, typically around 55-65 ppm.

Table 1: Predicted NMR Data Summary

Nucleus Type	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Aromatic CH (C4-H, C6-H)	7.5 - 8.5	Doublets	The exact positions depend on the combined electronic effects of all substituents. Literature on substituted benzoic acids supports these downfield shifts. [3] [4]
Methoxy (-OCH ₃)	~3.9	Singlet	A characteristic sharp signal for the three equivalent protons.
Carboxylic Acid (-COOH)	>10	Broad Singlet	Position and broadness are solvent-dependent; may exchange with D ₂ O.
Carbonyl C (-COOH)	165 - 175	Singlet	Typical range for a carboxylic acid carbonyl carbon.
Aromatic C (Substituted)	110 - 160	Singlets	Six distinct signals are expected, with C-NO ₂ and C-Br being notably affected.
Methoxy C (-OCH ₃)	55 - 65	Singlet	Standard chemical shift for a methoxy carbon attached to an aromatic ring.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to produce a spectrum of singlets for each unique carbon. A greater number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative identification.^[5]

Expertise & Causality: Interpreting the Vibrational Signature

The IR spectrum of **5-Bromo-2-methoxy-3-nitrobenzoic acid** will be a composite of the vibrations from its constituent parts.

- Carboxylic Acid: This group gives two very prominent signals: a very broad O-H stretch from ~2500-3300 cm⁻¹ (due to hydrogen bonding) and a sharp, strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.
- Nitro Group: The -NO₂ group is highly polar and produces two strong, characteristic absorption bands.^[6] The asymmetric stretch appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.^{[5][7]}
^{[8][9]}

- Aromatic Ring & Substituents: C-O stretching from the ether and carboxylic acid will appear in the $1200\text{-}1300\text{ cm}^{-1}$ region. C-Br stretching vibrations are typically found at lower wavenumbers, often below 600 cm^{-1} .

Table 2: Characteristic IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
Carboxylic Acid	O-H Stretch	2500 - 3300	Broad, Strong	The broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. [10]
Carboxylic Acid	C=O Stretch	1700 - 1725	Sharp, Strong	A key diagnostic peak. Its exact position can be influenced by conjugation and substitution.
Nitro Group	Asymmetric NO ₂ Stretch	1550 - 1475	Strong	One of the most characteristic and intense bands for aromatic nitro compounds. [5][8]
Nitro Group	Symmetric NO ₂ Stretch	1360 - 1290	Strong	The second key diagnostic peak for the nitro group. [5][8]
Ether / Carboxylic Acid	C-O Stretch	1200 - 1300	Medium-Strong	Signals corresponding to the Ar-OCH ₃ and (C=O)-O bonds.
Bromo-Aromatic	C-Br Stretch	< 600	Medium	Often falls in the fingerprint region and can be

difficult to assign
definitively.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

- Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum over a range of 4000-400 cm^{-1} , co-adding 16-32 scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural confirmation.

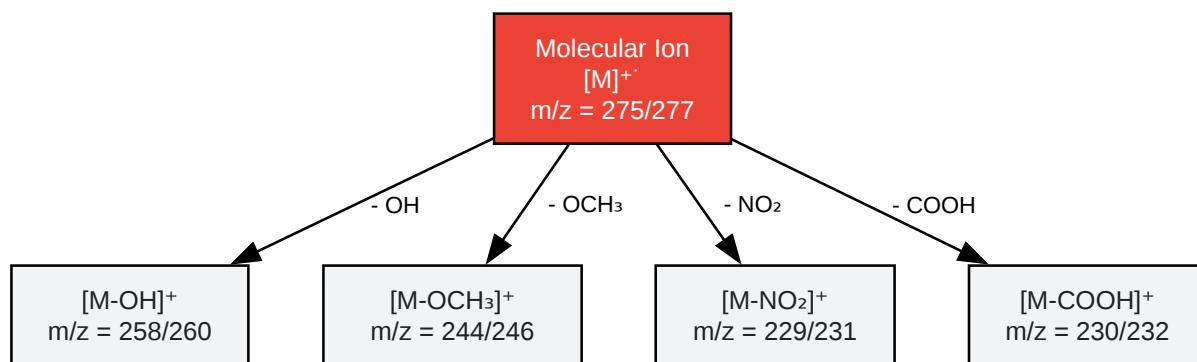
Expertise & Causality: The Bromine Isotopic Signature

The most telling feature in the mass spectrum will be the molecular ion peak. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[11][12] This means the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). This "M+" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[11][12]

Predicted Fragmentation: Under electron ionization (EI), the molecular ion can fragment in predictable ways. Common losses from this structure would include:

- Loss of -OH (M-17)
- Loss of -NO₂ (M-46)

- Loss of -COOH (M-45)
- Loss of -OCH₃ (M-31)



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Caption: Plausible fragmentation pathways for **5-Bromo-2-methoxy-3-nitrobenzoic acid** in MS.

Table 3: Predicted Key Mass Spectrometry Peaks

m/z Value (⁷⁹ Br / ⁸¹ Br)	Identity	Notes
274.9 / 276.9	[M] ⁺ (Molecular Ion)	The presence of this pair of peaks with ~1:1 intensity ratio is conclusive evidence for a monobrominated compound. The nominal mass is calculated from the molecular formula C ₈ H ₆ BrNO ₄ .
257.9 / 259.9	[M - OH] ⁺	Loss of a hydroxyl radical from the carboxylic acid group.
229.9 / 231.9	[M - NO ₂] ⁺	Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
230.0 / 232.0	[M - COOH] ⁺	Loss of the entire carboxylic acid group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

- Derivatization (Trustworthiness): Benzoic acids are non-volatile. For GC-MS analysis, they must be derivatized to a more volatile form, typically an ester (e.g., a methyl ester using diazomethane or TMS ester using BSTFA). This step is crucial for obtaining a clean separation and a sharp peak.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic compounds.
- GC Conditions: Program the oven temperature with a ramp (e.g., 50°C to 250°C) to ensure effective separation. Use helium as the carrier gas.
- MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Collect data in full scan mode to obtain the complete mass spectrum for the peak corresponding to the derivatized analyte.

X-ray Crystallography: The Definitive Confirmation

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Expected Structural Features:

- Planarity: The benzene ring will be planar. The substituents, particularly the sterically demanding carboxylic acid and nitro groups, may cause slight twisting out of the ring plane.
- Hydrogen Bonding: In the solid state, carboxylic acids almost invariably form centrosymmetric dimers through strong O-H \cdots O hydrogen bonds between two molecules. [\[10\]](#)
- Intramolecular Interactions: There may be close contacts between the oxygen atoms of the methoxy or nitro groups and the adjacent substituents, influencing the overall conformation. Studies of similar structures like 2-bromobenzoic acid show close intramolecular contacts. [\[13\]](#)

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals are required. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) is a common method.
- **Data Collection:** A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal motion and improve data quality.
- **Structure Solution and Refinement:** The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

Conclusion: A Synthesis of Evidence

The structural elucidation of **5-Bromo-2-methoxy-3-nitrobenzoic acid** is a clear demonstration of the power of modern analytical chemistry. By systematically applying NMR, IR, and MS, we can piece together the molecular puzzle with a high degree of confidence. The ^1H and ^{13}C NMR spectra will define the carbon-hydrogen framework and the precise substitution pattern. The IR spectrum will confirm the presence of the key carboxylic acid and nitro functional groups. Finally, mass spectrometry will verify the molecular weight and elemental composition (specifically the presence of bromine) through its unique isotopic signature. Each piece of data validates the others, leading to an undeniable structural assignment, which can be ultimately and definitively confirmed by X-ray crystallography.

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